molecular formula C25H26N2O7S B5474887 ethyl {4-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate

ethyl {4-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate

Cat. No.: B5474887
M. Wt: 498.5 g/mol
InChI Key: KYXRGFOIUBRHKL-CIAFOILYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 3,4-dimethylphenyl group would contribute to the aromaticity of the molecule, while the thiazolidine ring would introduce heteroatomic elements (sulfur and nitrogen) into the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amino group attached to the 3,4-dimethylphenyl moiety could potentially participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups and a heterocyclic ring could potentially influence its solubility, melting point, boiling point, and other physical-chemical properties .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk of exposure .

Properties

IUPAC Name

ethyl 2-[4-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O7S/c1-5-33-23(29)14-34-19-9-7-17(11-20(19)32-4)12-21-24(30)27(25(31)35-21)13-22(28)26-18-8-6-15(2)16(3)10-18/h6-12H,5,13-14H2,1-4H3,(H,26,28)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXRGFOIUBRHKL-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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